molecular formula C7H15N B2587068 (2-Cyclopropylethyl)(ethyl)amine CAS No. 760938-14-5

(2-Cyclopropylethyl)(ethyl)amine

Cat. No.: B2587068
CAS No.: 760938-14-5
M. Wt: 113.204
InChI Key: ZRUBNAJYJSKVGO-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)(ethyl)amine is an organic compound with the molecular formula C7H15N. It is a secondary amine characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(ethyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-cyclopropylethyl bromide with ethylamine under basic conditions can yield this compound . Another method involves reductive amination, where a cyclopropyl ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)(ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclopropylethyl)(ethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)(ethyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In reductive amination reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are subsequently reduced to amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropylethyl)(ethyl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other cyclopropyl-containing amines. Its combination of a cyclopropyl group with an ethylamine moiety makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUBNAJYJSKVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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